2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group on the pyrazole ring can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-1H-pyrazole with a pyrimidine derivative under suitable conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or acetonitrile. The temperature and reaction time can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Amino-1H-pyrazol-1-yl)pyrimidine, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyrimidine: Lacks the nitro group, which can affect its reactivity and biological activity.
4-(1H-Pyrazol-1-yl)pyrimidine: Positional isomer with different chemical properties.
2-(4-Amino-1H-pyrazol-1-yl)pyrimidine: Reduction product of the nitro compound with distinct biological activities.
Uniqueness
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C7H5N5O2 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-10-11(5-6)7-8-2-1-3-9-7/h1-5H |
InChI Key |
NUBARTSFBBOYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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